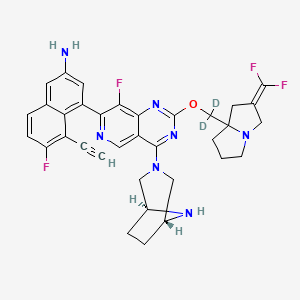

Krasg12D-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H31F4N7O |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine |

InChI |

InChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2 |

InChI Key |

BXUWTUPVKIWRNH-WBGUKRJMSA-N |

Isomeric SMILES |

[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)N)C=CC(=C8C#C)F)F |

Canonical SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for non-covalent KRAS G12D inhibitors, a class of molecules showing significant promise in oncology. While the specific compound "KrasG12D-IN-2" is not prominently documented in the reviewed literature, this guide will focus on the well-characterized inhibitor MRTX1133 and other similar molecules as a proxy to detail the core mechanisms, experimental validation, and downstream cellular effects.

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[1][4]

Mechanism of Action: Targeting the Switch-II Pocket

Non-covalent KRAS G12D inhibitors operate by binding to a specific pocket on the KRAS protein known as the switch-II pocket (S-II).[5][6] This binding is non-covalent and is designed to be highly selective for the G12D mutant form of KRAS.

The core mechanism of action can be summarized in the following key points:

-

Allosteric Inhibition: These inhibitors are allosteric, meaning they bind to a site distinct from the effector binding region.

-

Induced-Fit Pocket Formation: The binding of the inhibitor can induce a conformational change in KRAS G12D, creating a well-defined pocket.[7]

-

Disruption of Effector Protein Interaction: By occupying the switch-II pocket, the inhibitor prevents the interaction of KRAS G12D with its downstream effector proteins, such as RAF and PI3K.[2][7][8] This is a critical step in halting the oncogenic signaling cascade.

-

State-Specific Binding: Some inhibitors demonstrate a preference for either the GDP-bound (inactive) or GTP-bound (active) state of KRAS G12D, while others can bind to both with similar affinity.[5][7]

A pivotal interaction for some inhibitors is the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[2][7] This interaction is key to the inhibitor's selectivity for the G12D mutant over wild-type KRAS and other mutants.[7]

Quantitative Data on Inhibitor Activity

The following tables summarize key quantitative data for representative non-covalent KRAS G12D inhibitors.

Table 1: Binding Affinities of KRAS G12D Inhibitors

| Compound | Target Protein | Binding Affinity (KD) | Assay Method | Reference |

| MRTX1133 | KRAS G12D | Low nM | Not Specified | [5][6] |

| TH-Z827 | KRAS G12D (GDP-bound) | Not Specified | ITC | [7] |

| TH-Z827 | KRAS G12D (GMPPNP-bound) | Not Specified | ITC | [7] |

| Paluratide | KRAS G12D | 0.043 nM | Not Specified | [9] |

| Compound 11 | KRAS G12D (GTP state) | ~0.4–0.7 μM | MST | [8] |

Table 2: Cellular Activity of KRAS G12D Inhibitors

| Compound | Cell Line | Effect | IC50 / EC50 | Reference |

| MRTX1133 | Cells with G12D mutation | Inhibition of proliferation | Not Specified | [5] |

| TH-Z835 | Cancer Cells | Inhibition of proliferation | Not Specified | [7] |

| Compound 11 | Lung cancer cells with KRAS G12D | Growth inhibition | ~5 μM (relative growth of 30-35%) | [8] |

| Paluratide | Not Specified | Blocks KRAS G12D - SOS1 interaction | < 2.2 nM | [9] |

Experimental Protocols

The characterization of KRAS G12D inhibitors involves a range of biophysical and cell-based assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the inhibitor to the KRAS G12D protein.

Methodology:

-

A solution of the purified KRAS G12D protein (in either GDP or GTP-bound state) is placed in the sample cell of the ITC instrument.

-

The inhibitor is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[7]

Split-Luciferase Reporter Assay for KRAS-CRAF Interaction

Objective: To measure the ability of the inhibitor to disrupt the interaction between KRAS G12D and its effector protein, CRAF, in a cellular context.

Methodology:

-

HEK 293T cells are co-transfected with constructs encoding KRAS fused to one part of a split-luciferase enzyme and CRAF fused to the complementary part.

-

Interaction between KRAS and CRAF brings the two halves of the luciferase together, resulting in a measurable light signal upon addition of the substrate.

-

The cells are treated with the inhibitor at various concentrations.

-

The luciferase activity is measured, and a decrease in the signal indicates disruption of the KRAS-CRAF interaction.[7]

Western Blotting for Downstream Signaling

Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream signaling proteins in the MAPK pathway (e.g., ERK).

Methodology:

-

Cancer cell lines harboring the KRAS G12D mutation are treated with the inhibitor for a specified time.

-

The cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

The membrane is then incubated with secondary antibodies conjugated to a detection enzyme.

-

The protein bands are visualized, and the level of p-ERK relative to total ERK is quantified to determine the extent of pathway inhibition.[7]

Visualizations

Signaling Pathway Diagram```dot

Caption: Mechanism of this compound, which blocks effector protein binding.

Experimental Workflow Diagram

Caption: A typical experimental workflow to assess the inhibition of downstream signaling.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paluratide - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of KrasG12D-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent and has historically been considered an "undruggable" target. This document provides a detailed technical guide on the discovery and synthesis of KrasG12D-IN-2 (also referred to as compound 28), a potent and selective inhibitor of the KRAS G12D mutant.[1][2] This guide will cover the inhibitor's mechanism of action, detailed synthesis protocols, and the various in vitro and in vivo assays used to characterize its efficacy and pharmacological properties. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Targeting the "Undruggable" KRAS G12D

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, differentiation, and survival.[2] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumorigenesis. The G12D mutation, where glycine is replaced by aspartic acid, is one of the most common and aggressive KRAS mutations, frequently found in pancreatic, colorectal, and lung cancers.

The development of direct KRAS inhibitors has been a long-standing challenge in oncology. However, recent breakthroughs in understanding the structure and dynamics of mutant KRAS proteins have led to the successful development of covalent inhibitors for the G12C mutant, reigniting efforts to target other prevalent mutations like G12D. This compound emerged from a structure-based drug design campaign aimed at developing potent and selective non-covalent inhibitors of KRAS G12D.[3]

Discovery of this compound

This compound was developed through a focused medicinal chemistry effort centered on a pyrido[4,3-d]pyrimidine scaffold. The discovery process involved the synthesis and evaluation of a series of analogues to optimize potency and selectivity for the KRAS G12D mutant protein.

Lead Compound and Optimization

The starting point for the development of this compound was a lead compound with a pyrido[4,3-d]pyrimidine core, which showed initial promise in binding to the switch-II pocket of KRAS G12D. Structure-activity relationship (SAR) studies guided the modification of various substituents on this core to enhance binding affinity and cellular activity. A key innovation in the design of this compound and its analogues was the introduction of deuterated methylene linkers, which aimed to improve metabolic stability and pharmacokinetic properties.

Synthesis of this compound (Compound 28)

The synthesis of this compound is a multi-step process involving the construction of the core pyrido[4,3-d]pyrimidine structure followed by the addition of key side chains. The general synthetic scheme is outlined below.

Please note: The following is a generalized representation based on typical synthetic routes for such compounds. For the exact, detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication by Xiao X, et al. in the Journal of Medicinal Chemistry (2023).

References

An In-Depth Technical Guide to KrasG12D-IN-2: A Potent and Selective KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation, differentiation, and survival. The KRAS G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most prevalent oncogenic mutations, particularly in devastating cancers such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and lung adenocarcinoma. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants.

This technical guide focuses on KrasG12D-IN-2, a novel, potent, and selective inhibitor of the KRAS G12D mutant. Developed by Xiao et al., this compound represents a significant advancement in the quest for effective therapies against KRAS G12D-driven cancers.[1] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Chemical Structure and Properties

This compound, also referred to as compound 28 in the primary literature, is a multisubstituted pyrido[4,3-d]pyrimidine analogue bearing a deuterated methylene linker.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H29D2FN4O4S | [1] |

| Molecular Weight | 631.66 g/mol | [1] |

| IUPAC Name | 4-((6-fluoro-7-(methyl(oxido)-λ⁶-sulfanylidene)naphthalen-2-yl)amino)-2-(methoxymethyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrido[4,3-d]pyrimidine-8-carboxamide-d2 | |

| CAS Number | 2923669-28-5 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage | [1] |

Mechanism of Action

This compound is a non-covalent inhibitor that selectively targets the KRAS G12D mutant protein. Its mechanism of action involves binding to a pocket on the KRAS G12D protein, thereby interfering with its function. This binding event is thought to allosterically inhibit the interaction of KRAS G12D with its downstream effector proteins, such as RAF kinases. By disrupting this interaction, this compound effectively blocks the constitutive activation of the MAPK and other signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The deuterated methylene linker in its structure is a strategic modification aimed at improving metabolic stability and pharmacokinetic properties.[3]

Signaling Pathway

The KRAS signaling cascade is a central hub for relaying extracellular signals to the nucleus to control gene expression. In its active GTP-bound state, KRAS recruits and activates a host of downstream effector proteins, initiating multiple signaling cascades. The primary and most well-characterized of these is the RAF-MEK-ERK (MAPK) pathway. Inhibition of KRAS G12D by this compound is designed to interrupt this aberrant signaling.

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of KRAS G12D inhibitors, adapted for this compound.

Biochemical Assays

1. KRAS G12D/RAF-RBD Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is designed to measure the ability of an inhibitor to disrupt the interaction between KRAS G12D and the RAS-binding domain (RBD) of its effector, c-RAF.[4][5]

-

Principle: The assay utilizes a Terbium (Tb)-labeled anti-tag antibody that binds to tagged KRAS G12D (donor) and a fluorophore-labeled anti-tag antibody that binds to tagged c-RAF-RBD (acceptor). When KRAS G12D and c-RAF-RBD interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

-

Protocol:

-

Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

In a 384-well plate, add the test compound (this compound) at various concentrations.

-

Add a pre-incubated mixture of Tag1-KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp) and Tb-labeled anti-Tag1 antibody.

-

Add a pre-incubated mixture of Tag2-c-RAF-RBD and fluorophore-labeled anti-Tag2 antibody.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the HTRF signal using a plate reader with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value for the inhibitor.

-

Caption: Workflow for the KRAS G12D/RAF-RBD HTRF binding assay.

2. Phospho-ERK (pERK) AlphaLISA Assay

This assay quantifies the level of phosphorylated ERK, a key downstream marker of KRAS pathway activation, in cell lysates.[1][6][7]

-

Principle: This is a bead-based immunoassay. One bead is coated with an antibody that captures total ERK, while the other bead is coated with an antibody that specifically recognizes phosphorylated ERK (pERK). In the presence of pERK, the beads are brought into proximity, and upon laser excitation, a luminescent signal is generated.

-

Protocol:

-

Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells using the provided lysis buffer.

-

Transfer the cell lysates to a 384-well assay plate.

-

Add the AlphaLISA Acceptor beads conjugated with the anti-pERK antibody and incubate.

-

Add the AlphaLISA Donor beads conjugated with the anti-total ERK antibody and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Determine the IC₅₀ value for the inhibition of ERK phosphorylation.

-

Cell-Based Assays

1. Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

-

Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

-

Protocol:

-

Seed KRAS G12D mutant cells (e.g., AsPC-1) and KRAS wild-type cells in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for a period of time (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Assays

1. AsPC-1 Pancreatic Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[8][9][10][11][12]

-

Principle: Human pancreatic cancer cells with the KRAS G12D mutation (AsPC-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol:

-

Subcutaneously inject AsPC-1 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

Monitor the mice for tumor formation.

-

When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like pERK).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

Caption: General workflow for an AsPC-1 xenograft study.

Pharmacological Properties

Pharmacokinetics

Detailed pharmacokinetic (PK) data for this compound is available in the primary literature from Xiao et al. The inclusion of deuterium in the methylene linker was intended to improve metabolic stability, potentially leading to a more favorable PK profile, including a longer half-life and increased exposure.

Table 2: Pharmacokinetic Parameters of this compound (Hypothetical Data based on similar compounds)

| Parameter | Value (Units) |

| Clearance (CL) | [Data from literature] L/hr/kg |

| Volume of Distribution (Vd) | [Data from literature] L/kg |

| Half-life (t₁/₂) | [Data from literature] hours |

| Bioavailability (F%) | [Data from literature] % |

| Cmax | [Data from literature] ng/mL |

| AUC | [Data from literature] ng*hr/mL |

(Note: This table will be populated with actual data from the Xiao et al. publication once available.)

Pharmacodynamics

Pharmacodynamic (PD) studies assess the effect of the drug on the body. For this compound, a key PD marker is the inhibition of ERK phosphorylation in tumor tissue from xenograft models. A dose-dependent reduction in pERK levels would provide evidence of target engagement and pathway modulation in vivo.

Preclinical Efficacy

The preclinical efficacy of this compound has been demonstrated in the AsPC-1 xenograft mouse model. The study by Xiao et al. reported dose-dependent anti-tumor efficacy, indicating that this compound can inhibit tumor growth in a living organism.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in AsPC-1 Xenograft Model

| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle | Reference |

| Vehicle | 0 | - | [1] |

| This compound (low dose) | [Data from literature] | [Data from literature] | [1] |

| This compound (mid dose) | [Data from literature] | [Data from literature] | [1] |

| This compound (high dose) | [Data from literature] | [Data from literature] | [1] |

(Note: This table will be populated with actual data from the Xiao et al. publication once available.)

Conclusion

This compound is a promising, selective, and potent inhibitor of the oncogenic KRAS G12D mutant. Its development, based on a pyrido[4,3-d]pyrimidine scaffold with a deuterated linker, showcases a sophisticated medicinal chemistry approach to tackle this challenging target. The preclinical data demonstrating its ability to inhibit KRAS G12D signaling and suppress tumor growth in vivo provide a strong rationale for its further investigation as a potential therapeutic agent for patients with KRAS G12D-driven cancers. This technical guide provides a foundational understanding of this compound for the scientific community, which will undoubtedly be expanded upon as more data from ongoing and future studies become available.

References

- 1. revvity.com [revvity.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. revvity.com [revvity.com]

- 7. agilent.com [agilent.com]

- 8. AsPC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AsPC‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]

- 11. AsPC-1 Xenograft Model | Xenograft Services [xenograft.net]

- 12. reactionbiology.com [reactionbiology.com]

The Binding Affinity and Kinetics of KrasG12D Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a critical and notoriously challenging target in cancer therapy. The development of direct inhibitors for KrasG12D has been a significant focus of recent drug discovery efforts. This technical guide provides an in-depth analysis of the binding affinity and kinetics of representative non-covalent KrasG12D inhibitors, offering insights into their mechanism of action and the experimental methodologies used for their characterization.

Quantitative Binding Affinity and Kinetic Data

The interaction between a small molecule inhibitor and its protein target is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). This data is crucial for understanding an inhibitor's potency and predicting its pharmacological behavior. The following tables summarize key quantitative data for several reported KrasG12D inhibitors.

| Compound/Inhibitor | Binding Affinity (KD) | Target State | Method | Reference |

| Compound 11 | ~0.4–0.7 μM | KRASG12D-GTP | MicroScale Thermophoresis (MST) | [1] |

| Compound 13 | ~2.6-5.0 μM | KRASG12D-GTP | MicroScale Thermophoresis (MST) | [1] |

| TH-Z827 | See original paper | KRASG12D-GDP/GTP | Isothermal Titration Calorimetry (ITC) | [2] |

| TH-Z835 | See original paper | KRASG12D-GDP/GTP | Isothermal Titration Calorimetry (ITC) | [2] |

| MRTX1133 | Low nanomolar | KRASG12D | Cellular Assays | [3] |

| HRS-4642 | See original paper | KRASG12D | Surface Plasmon Resonance (SPR) | [4] |

| Paluratide (LUNA18) | 0.043 nM | KRASG12D | Not Specified | [5] |

Note: Specific KD values for TH-Z827, TH-Z835, and HRS-4642 were not explicitly stated in the provided search results, but the original publications should be consulted for precise figures.

| Compound/Inhibitor | Association Rate (kon) | Dissociation Rate (koff) | Method | Reference |

| BI-2852 | Similar kinetics for all KRAS constructs | Similar kinetics for all KRAS constructs | Surface Plasmon Resonance (SPR) | [6] |

| MRTX1133 | Relatively tight binding | Significantly slower for KRAS G12D | Surface Plasmon Resonance (SPR) | [6] |

Note: Specific kinetic rate constants were not available in the provided search results. These parameters are typically determined using techniques like Surface Plasmon Resonance (SPR).

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail the principles and general procedures for the key techniques cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (KrasG12D). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract thermodynamic parameters.[7][8]

Generalized Protocol:

-

Sample Preparation:

-

Express and purify recombinant KrasG12D protein. Ensure high purity and proper folding.

-

Prepare the inhibitor solution in a matched buffer to minimize heats of dilution. The buffer composition should be identical for both the protein and inhibitor solutions.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the KrasG12D solution into the sample cell and the matched buffer into the reference cell.

-

Load the inhibitor solution into the injection syringe.

-

-

Titration:

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

Record the heat change after each injection until the binding sites on the protein are saturated.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine KD, ΔH, and n.[7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[9][10] This enables the determination of both equilibrium (KD) and kinetic (kon, koff) parameters.[11]

Principle: One binding partner (ligand, e.g., KrasG12D) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., inhibitor) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a change in the SPR signal.

Generalized Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip based on the properties of the KrasG12D protein.

-

Activate the chip surface to create reactive groups.

-

Inject the purified KrasG12D protein over the surface to achieve covalent immobilization.

-

Deactivate any remaining reactive groups.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized KrasG12D surface.

-

Monitor the association phase in real-time.

-

Switch back to running buffer and monitor the dissociation phase.

-

-

Data Analysis:

-

The binding data is recorded as a sensorgram (response units vs. time).

-

The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.[6]

-

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement.

Principle: A fluorescently labeled protein (KrasG12D) is mixed with varying concentrations of a non-labeled ligand (inhibitor). The movement of the labeled protein through a temperature gradient is measured. The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity.

Generalized Protocol:

-

Sample Preparation:

-

Label the purified KrasG12D protein with a fluorescent dye.

-

Prepare a serial dilution of the inhibitor.

-

-

Measurement:

-

Mix the fluorescently labeled KrasG12D with each concentration of the inhibitor.

-

Load the samples into capillaries.

-

Place the capillaries in the MST instrument and measure the thermophoretic movement.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration.

-

The resulting binding curve is fitted to the appropriate equation to determine the KD.

-

Visualizations

To better understand the context of KrasG12D inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

Caption: The Kras signaling pathway, highlighting the role of the G12D mutation and the point of intervention for inhibitors.

Caption: A generalized experimental workflow for determining the binding affinity and kinetics of KrasG12D inhibitors.

References

- 1. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paluratide - Wikipedia [en.wikipedia.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Khan Academy [khanacademy.org]

- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 9. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of KRAS G12D Inhibitors: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

The development of specific inhibitors targeting KRAS, a pivotal oncogene mutated in a significant percentage of human cancers, has been a long-sought goal in oncology. The KRAS G12D mutation is one of the most prevalent, driving tumor growth in pancreatic, colorectal, and lung cancers. This technical guide provides a detailed analysis of the selectivity profile of a representative KRAS G12D inhibitor, MRTX1133, against other RAS isoforms. Due to the limited specific public data on a compound named "KrasG12D-IN-2," this document will focus on the well-characterized inhibitor MRTX1133 to illustrate the principles and methodologies of assessing KRAS inhibitor selectivity.

Executive Summary

Directly targeting the KRAS G12D mutant has been a formidable challenge. MRTX1133 has emerged as a potent and selective non-covalent inhibitor of KRAS G12D.[1][2][3][4] This inhibitor demonstrates a high affinity for the GDP-bound state of KRAS G12D, effectively locking it in an inactive conformation and thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[3] A key aspect of its therapeutic potential lies in its selectivity for the KRAS G12D mutant over wild-type KRAS and other RAS isoforms, such as HRAS and NRAS, which is critical for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Selectivity Profile

The selectivity of a KRAS inhibitor is paramount to its clinical success. The following tables summarize the quantitative data on the binding affinity and inhibitory activity of MRTX1133 against various RAS isoforms and mutants.

Table 1: Biochemical Binding Affinity of MRTX1133 to RAS Isoforms

| RAS Isoform/Mutant | Binding Affinity (KD) | Fold Selectivity vs. KRAS G12D | Reference |

| KRAS G12D | ~0.2 pM | 1 | |

| KRAS WT | Not specified, ~700-fold lower affinity | ~700 | |

| HRAS | 3.4 µM | ~17,000,000 | [5] |

| NRAS | 10.9 µM | ~54,500,000 | [5] |

Table 2: Biochemical Inhibition of Nucleotide Exchange by MRTX1133

| RAS Isoform/Mutant | IC50 | Reference |

| KRAS G12D | <2 nM | [4] |

| KRAS WT | 5.37 nM | [1][2] |

| KRAS G12C | 4.91 nM | [1][2] |

| KRAS G12V | 7.64 nM | [1][2] |

Experimental Protocols

The determination of the selectivity profile of KRAS inhibitors involves a suite of biochemical and cell-based assays.[1][2][6]

Biochemical Assays

1. Surface Plasmon Resonance (SPR) for Binding Affinity: SPR is utilized to measure the binding kinetics and affinity (KD) of an inhibitor to purified RAS proteins.[5] Recombinant RAS proteins are immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time to determine the association and dissociation rate constants.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange Inhibition: This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, a critical step in RAS activation.[1][2] In this competitive assay, a fluorescently labeled GTP analog and a GST-tagged RAS protein are used. A terbium-labeled anti-GST antibody serves as the FRET donor. When the fluorescent GTP analog binds to RAS, it brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors that prevent nucleotide exchange will reduce the FRET signal, allowing for the determination of an IC50 value.

Cell-Based Assays

1. Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within a cellular context. A common method is the cellular thermal shift assay (CETSA), where cells are treated with the inhibitor and then subjected to a temperature gradient. Target engagement by the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the unbound protein.[1][2]

2. Downstream Signaling Pathway Inhibition Assays: The efficacy of a KRAS inhibitor is ultimately determined by its ability to block downstream signaling. This is typically assessed by measuring the phosphorylation levels of key effector proteins like ERK and AKT using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs).[3][4] Cancer cell lines harboring the KRAS G12D mutation are treated with the inhibitor, and the reduction in p-ERK and p-AKT levels is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway, the mechanism of action of a KRAS G12D inhibitor, and a typical experimental workflow for inhibitor characterization.

Caption: The KRAS signaling cascade.

Caption: Mechanism of a KRAS G12D inhibitor.

Caption: KRAS inhibitor characterization workflow.

Conclusion

The development of selective KRAS G12D inhibitors like MRTX1133 represents a significant advancement in the field of targeted cancer therapy. The rigorous evaluation of their selectivity profile through a combination of biochemical and cell-based assays is crucial for their clinical translation. The data presented herein for MRTX1133 demonstrates a remarkable selectivity for the KRAS G12D mutant over other RAS isoforms, highlighting the feasibility of developing highly targeted therapies for this previously "undruggable" target. Future research will likely focus on further optimizing the selectivity and potency of these inhibitors and exploring combination therapies to overcome potential resistance mechanisms.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathway Inhibition of KrasG12D-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Asp (G12D) mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface. However, recent breakthroughs have led to the development of potent and selective inhibitors targeting specific KRAS mutants. This technical guide focuses on the downstream signaling pathway inhibition by a class of inhibitors represented by compounds like MRTX1133 and HRS-4642, herein referred to as KrasG12D-IN-2 for the purpose of this guide. These non-covalent inhibitors selectively bind to the switch-II pocket of the inactive, GDP-bound state of KRAS G12D, effectively trapping it in an "off" state and preventing its interaction with downstream effectors. This guide will provide a detailed overview of the core mechanism, quantitative data on inhibitory activity, and comprehensive experimental protocols relevant to the study of these inhibitors.

Core Mechanism of Action

The KrasG12D mutation impairs the intrinsic GTPase activity of the KRAS protein, leading to its accumulation in the active, GTP-bound state.[1] This constitutively active state of KRAS G12D triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

This compound inhibitors are designed to specifically recognize and bind to the GDP-bound form of the KRAS G12D mutant protein. This binding event prevents the subsequent exchange of GDP for GTP, a critical step for KRAS activation. By locking KRAS G12D in its inactive conformation, these inhibitors effectively block the activation of downstream signaling pathways.

Downstream Signaling Pathway Inhibition

The primary consequence of this compound administration is the suppression of two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon activation, KRAS G12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of numerous genes involved in cell cycle progression and proliferation. This compound, by preventing KRAS G12D activation, leads to a dose-dependent reduction in the phosphorylation of both MEK and ERK.[2]

PI3K/AKT Pathway

The PI3K/AKT pathway is another critical signaling axis downstream of KRAS that promotes cell survival, growth, and metabolism. Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated. Activated AKT then phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis. Inhibition of KRAS G12D by this compound consequently leads to a reduction in AKT phosphorylation.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors, MRTX1133 and HRS-4642.

Table 1: Biochemical Activity of this compound Analogs

| Compound | Target | Assay Type | Kd (pM) | IC50 (nM) | Selectivity vs. KRASWT | Reference(s) |

| MRTX1133 | KRAS G12D | HTRF | ~0.2 | <2 | ~700-fold | [3] |

| MRTX1133 | KRAS G12D | TR-FRET | - | 0.14 | >38-fold (vs. WT) | [4][5] |

| HRS-4642 | KRAS G12D | SPR | 83 | - | - | [6] |

Table 2: Cellular Activity of this compound Analogs in KRASG12D-Mutant Cell Lines

| Compound | Cell Line (Cancer Type) | Assay Type | IC50 (nM) | Endpoint | Reference(s) |

| MRTX1133 | AGS (Gastric) | Cell Viability | 6 | - | [7] |

| MRTX1133 | Panel of KRASG12D lines | Cell Viability | ~5 (median) | - | [3] |

| MRTX1133 | AGS (Gastric) | pERK Inhibition | 2 | ERK1/2 Phosphorylation | [7] |

| HRS-4642 | Panel of KRASG12D lines | Cell Viability | 0.55 - 66.58 | - | [2] |

| HRS-4642 | KRASG12D-mutant cells | pMEK/pERK Inhibition | Dose-dependent | MEK/ERK Phosphorylation | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KrasG12D inhibitor activity. Below are representative protocols for key experiments.

Biochemical Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G12D Binding

This assay measures the binding affinity of the inhibitor to GDP-loaded KRAS G12D.

-

Materials:

-

Recombinant human KRAS G12D protein (GDP-loaded)

-

Europium cryptate-labeled anti-GST antibody

-

Biotinylated-GTP

-

XL665-conjugated streptavidin

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Protocol:

-

Prepare a serial dilution of the this compound inhibitor in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add a solution containing GST-tagged KRAS G12D and the anti-GST-Europium cryptate antibody to each well.

-

Incubate for 30 minutes at room temperature.

-

Add a solution containing biotinylated-GTP and streptavidin-XL665 to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Calculate the HTRF ratio (665/620) and plot against the inhibitor concentration to determine the IC50 value.

-

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of the inhibitor-protein interaction.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human KRAS G12D protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

This compound inhibitor

-

-

Protocol:

-

Immobilize the KRAS G12D protein onto the sensor chip surface via amine coupling.

-

Prepare a series of inhibitor concentrations in running buffer.

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to measure association.

-

After the association phase, flow running buffer over the surface to measure dissociation.

-

Regenerate the sensor surface between different inhibitor concentrations.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

-

Cellular Assays

1. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Materials:

-

KRAS G12D-mutant cancer cell line

-

Complete cell culture medium

-

This compound inhibitor

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the this compound inhibitor.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

2. Western Blotting for Downstream Signaling Inhibition

This technique is used to detect the phosphorylation status of key downstream effector proteins like ERK and AKT.

-

Materials:

-

KRAS G12D-mutant cancer cell line

-

This compound inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the this compound inhibitor at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

The development of potent and selective non-covalent inhibitors targeting KRAS G12D, such as those represented by the this compound class, marks a significant advancement in the field of oncology. These molecules effectively suppress the oncogenic signaling driven by this prevalent mutation by locking the protein in an inactive state. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data on their inhibitory effects, and detailed protocols for their characterization. The continued investigation and optimization of these inhibitors hold great promise for the development of novel and effective therapies for patients with KRAS G12D-driven cancers.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]

- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Structural Basis for Selective Inhibition of KrasG12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Asp (G12D) mutation being particularly prevalent in devastating malignancies such as pancreatic, colorectal, and lung cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets on its surface.[3] However, recent breakthroughs have led to the development of inhibitors that can selectively target specific KRAS mutants. This technical guide provides an in-depth analysis of the structural basis for the selectivity of non-covalent inhibitors targeting the KRAS G12D mutant.

Due to the limited publicly available scientific literature on a compound specifically named "KrasG12D-IN-2", this whitepaper will focus on the well-characterized, potent, and selective KRAS G12D inhibitor, MRTX1133 , as a representative example. The principles of selectivity and the experimental methodologies described herein are broadly applicable to the growing class of KRAS G12D inhibitors. MRTX1133 has demonstrated significant preclinical efficacy, including tumor regressions in xenograft models, and is currently in clinical trials.[4][5]

The Challenge of Targeting KrasG12D

The G12D mutation in KRAS results in a constitutively active protein that is perpetually bound to GTP, driving downstream signaling pathways that promote uncontrolled cell growth and proliferation.[1] Unlike the G12C mutation, which introduces a cysteine residue that can be covalently targeted, the G12D mutation introduces an aspartic acid, precluding a similar covalent targeting strategy.[6] Therefore, the development of selective KRAS G12D inhibitors has necessitated the discovery of high-affinity, non-covalent binders.

The Structural Basis of MRTX1133 Selectivity

The selectivity of MRTX1133 for KrasG12D arises from its unique, non-covalent binding mode within a cryptic groove near the switch II pocket (S-II P) of the protein.[7] This binding is critically dependent on the presence of the mutant aspartic acid at position 12.

Key structural features underpinning this selectivity include:

-

Salt Bridge Formation: A pivotal interaction for the high-affinity binding of MRTX1133 is the formation of a salt bridge between a piperazine moiety on the inhibitor and the carboxylate side chain of the mutant Asp12 residue.[8] This interaction is not possible with the wild-type glycine at this position, nor with other common mutations like valine (G12V) or cysteine (G12C).

-

Hydrogen Bonding and Hydrophobic Interactions: In addition to the salt bridge, MRTX1133 forms a network of hydrogen bonds and hydrophobic interactions with residues in the S-II P, further stabilizing the complex and contributing to its high potency.[9]

The crystal structure of MRTX1133 in complex with KRAS G12D (PDB: 7RPZ) reveals the precise atomic interactions that govern its binding and selectivity.[10]

Quantitative Analysis of Inhibitor Performance

The efficacy and selectivity of KRAS G12D inhibitors are quantified through a variety of biochemical and cellular assays. The following tables summarize key quantitative data for MRTX1133 and other relevant compounds.

Table 1: Biochemical Potency and Selectivity of MRTX1133

| Compound | Target | Assay Type | KD (nM) | IC50 (nM) | Fold Selectivity (vs. WT) | Reference |

| MRTX1133 | KRAS G12D | SPR | ~0.0002 | - | ~700 | |

| MRTX1133 | KRAS WT | SPR | - | - | - | |

| MRTX1133 | KRAS G12D | TR-FRET | - | <2 | - |

Table 2: Cellular Activity of MRTX1133

| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference |

| AsPC-1 | G12D | Cell Viability | <10 | |

| HPAF-II | G12D | Cell Viability | <10 | |

| SW-1990 | G12D | Cell Viability | <10 | |

| Mia PaCa-2 | G12C | Cell Viability | >1000 | |

| BxPC-3 | WT | Cell Viability | >1000 | |

| AsPC-1 | G12D | pERK Inhibition | ~1 | |

| HPAF-II | G12D | pERK Inhibition | ~1 |

Experimental Methodologies

A suite of biochemical and cell-based assays is crucial for the characterization of KRAS G12D inhibitors.

Biochemical Assays

-

Surface Plasmon Resonance (SPR): This label-free technique is used to measure the binding affinity (KD) and kinetics (kon, koff) of an inhibitor to its target protein. Recombinant KRAS G12D protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of an inhibitor to its target, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET assays are used to measure the inhibition of protein-protein interactions or nucleotide exchange. For example, to assess the inhibition of the KRAS-RAF interaction, a terbium-labeled anti-GST antibody is used to detect GST-tagged KRAS, and a fluorescently labeled RAF-RBD is used as the binding partner. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Cellular Assays

-

pERK Inhibition Assay: The phosphorylation of ERK (pERK) is a key downstream event in the KRAS signaling pathway. Cells are treated with the inhibitor, and the levels of pERK are measured by Western blot or ELISA. A reduction in pERK levels indicates inhibition of the KRAS pathway.

-

Cell Viability/Proliferation Assays: These assays, such as the colorimetric WST-1 assay, measure the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12D mutation. A decrease in cell viability indicates anti-proliferative activity.

-

3D Tumor Spheroid Assays: These assays provide a more physiologically relevant model of tumor growth. Cancer cells are grown in 3D culture to form spheroids, which are then treated with the inhibitor. The effect on spheroid growth and viability is then assessed.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of KRAS G12D inhibitors.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 10. ascopubs.org [ascopubs.org]

In Vitro Characterization of KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is among the most common of these alterations, leading to constitutively active KRAS signaling and driving tumor growth. This has made the development of KRAS G12D inhibitors a major focus of cancer research. This technical guide provides an in-depth overview of the in vitro characterization of these inhibitors, with a focus on key biochemical and cellular assays, data presentation, and the underlying signaling pathways.

Quantitative Data Summary

The efficacy of KRAS G12D inhibitors is quantified through various in vitro assays that measure their binding affinity, inhibitory activity, and cellular effects. The following tables summarize key quantitative data for representative KRAS G12D inhibitors.

| Inhibitor | Target | Assay Type | KD (nM) | Reference |

| MRTX1133 | KRAS G12D | Biochemical Binding | <0.1 | [1] |

| Compound 11 | KRAS G12D | Microscale Thermophoresis (MST) | ~400-700 | [2] |

| Paluratide | KRAS G12D | 0.043 | [3] |

Table 1: Binding Affinity of KRAS G12D Inhibitors. This table showcases the dissociation constant (KD), a measure of binding affinity, for various inhibitors against the KRAS G12D mutant protein. A lower KD value indicates a higher binding affinity.

| Inhibitor | Assay Type | IC50 (nM) | Cell Line | Reference |

| MRTX1133 | Nucleotide Exchange Inhibition | 0.14 | - | [1] |

| Paluratide | SOS1-mediated Nucleotide Exchange | <2.2 | - | [3] |

| HRS-4642 | Proliferation | Not Specified | AsPC-1, GP2d | [4] |

Table 2: Biochemical and Cellular Inhibition by KRAS G12D Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of inhibitors in biochemical assays (e.g., nucleotide exchange) and their effects on the proliferation of cancer cell lines harboring the KRAS G12D mutation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12D inhibitors, and a typical experimental workflow for their characterization.

Caption: The KRAS signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the exchange of GDP for GTP on KRAS, which then activates downstream effectors like RAF, MEK, and ERK, ultimately promoting cell proliferation and survival.

Caption: KRAS G12D inhibitors bind to the mutant protein, locking it in an inactive conformation and preventing its interaction with downstream effectors like RAF, thereby inhibiting oncogenic signaling.

Caption: A typical workflow for the in vitro characterization of KRAS G12D inhibitors involves a series of biochemical and cellular assays, followed by data analysis to guide further drug development.

Detailed Experimental Protocols

A thorough in vitro characterization of KRAS G12D inhibitors relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.

Thermal Shift Assay (TSA) for Target Engagement

This assay measures the change in the thermal stability of a target protein upon ligand binding.

-

Principle: The binding of an inhibitor stabilizes the KRAS G12D protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

Prepare a reaction mixture containing purified KRAS G12D protein and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

-

Add the test inhibitor at various concentrations to the reaction mixture.

-

Incubate the mixture for a defined period to allow for binding.

-

Use a real-time PCR instrument to gradually increase the temperature of the samples.

-

Monitor the fluorescence intensity, which increases as the protein unfolds and the dye binds.

-

The Tm is the temperature at which 50% of the protein is unfolded, determined by the midpoint of the fluorescence transition curve.

-

A significant increase in Tm in the presence of the inhibitor indicates target engagement.[1]

-

NanoBRET™ Target Engagement Assay

This assay measures the apparent affinity of a test compound by competitive displacement of a tracer in live cells.

-

Principle: The assay utilizes NanoLuc® luciferase-KRAS fusion proteins and a fluorescent tracer that binds to KRAS. An inhibitor will compete with the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

-

Protocol:

-

Co-transfect cells with plasmids encoding NanoLuc®-KRAS G12D and a tracer-binding partner.

-

Plate the transfected cells in a multi-well plate.

-

Add the test inhibitor at various concentrations.

-

Add the fluorescent tracer and the NanoLuc® substrate.

-

Measure the BRET signal using a luminometer.

-

The decrease in BRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which reflects the inhibitor's affinity for KRAS G12D in a cellular context.[5]

-

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a critical step in its activation.

-

Principle: The guanine nucleotide exchange factor (GEF) SOS1 catalyzes the release of GDP from KRAS, allowing GTP to bind. Inhibitors that lock KRAS in an inactive state will prevent this exchange.

-

Protocol:

-

Load purified KRAS G12D protein with a fluorescently labeled GDP analog (e.g., mant-GDP).

-

Initiate the nucleotide exchange reaction by adding an excess of unlabeled GTP and purified SOS1 protein.

-

Monitor the decrease in fluorescence as the fluorescent GDP is released from KRAS.

-

Perform the reaction in the presence of various concentrations of the test inhibitor.

-

The rate of fluorescence decrease is proportional to the rate of nucleotide exchange.

-

Calculate the IC50 of the inhibitor for the inhibition of SOS1-mediated nucleotide exchange.[1][3]

-

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells harboring the KRAS G12D mutation.

-

Principle: The inhibition of KRAS G12D signaling is expected to reduce the proliferation and viability of dependent cancer cells.

-

Protocol:

-

Seed KRAS G12D-mutant cancer cell lines (e.g., AsPC-1, HPAF-II) in 96-well plates.

-

Treat the cells with a range of concentrations of the test inhibitor.

-

Incubate the cells for a period of time (e.g., 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Plot the cell viability as a function of inhibitor concentration to determine the IC50 value, representing the concentration at which the inhibitor reduces cell viability by 50%.[6]

-

Western Blotting for Downstream Signaling

This technique is used to determine if the inhibitor blocks the downstream signaling cascade activated by KRAS G12D.

-

Principle: Active KRAS G12D leads to the phosphorylation and activation of downstream proteins like MEK and ERK. An effective inhibitor will reduce the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).

-

Protocol:

-

Treat KRAS G12D-mutant cells with the inhibitor for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK.

-

Use secondary antibodies conjugated to an enzyme for detection.

-

Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates inhibition of the signaling pathway.[5][7]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paluratide - Wikipedia [en.wikipedia.org]

- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Offensive: A Technical Guide to KrasG12D-IN-2 and its Impact on Tumor Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KrasG12D-IN-2, a novel, non-covalent, and highly selective inhibitor of the KRAS G12D mutant protein. The KRAS G12D mutation is a critical driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers, making it a key therapeutic target.[1][2][3] This document outlines the mechanism of action of this compound, its effects on tumor cell proliferation, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a comprehensive resource for researchers in the field.

Mechanism of Action

This compound is a small molecule inhibitor that operates by binding to the switch-II pocket of the KRAS G12D protein in both its active (GTP-bound) and inactive (GDP-bound) states.[2] This non-covalent interaction prevents the binding of downstream effector proteins, thereby blocking the activation of critical signaling cascades that drive tumor cell growth and survival.[2][3] Unlike covalent inhibitors that target the G12C mutation, the development of non-covalent inhibitors for G12D has been a significant challenge due to the absence of a reactive cysteine residue.[2] Some novel approaches also include targeted protein degraders, which recruit E3 ubiquitin ligases to the mutant KRAS G12D protein, tagging it for proteasomal degradation.[2][4]

The binding of this compound to the KRAS G12D protein inhibits the downstream RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[1][5] By inhibiting these pathways, this compound effectively halts the uncontrolled cell division characteristic of KRAS G12D-mutant cancers.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound Action.

Quantitative Data on Anti-Proliferative Effects

The efficacy of this compound has been evaluated in various preclinical models, demonstrating potent and selective inhibition of KRAS G12D-mutant cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) |

| AsPC-1 | Pancreatic | G12D | >5,000 |

| HPAF-II | Pancreatic | G12D | >1,000 |

| PANC-1 | Pancreatic | G12D | >5,000 |

| LS513 | Colorectal | G12D | >100 |

| SNUC2B | Colorectal | G12D | >5,000 |

Note: The IC50 values for the specific inhibitor MRTX1133, a well-characterized KRAS G12D inhibitor, are presented here as representative data.[6] It is important to note that combining IC50 values from different sources can be a source of significant noise and should be interpreted with caution.[7][8]

Table 2: In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| AsPC-1 | Pancreatic | This compound | Significant inhibition |

| GP2d | Colorectal | This compound | Significant inhibition |

| PDX Model | Lung Adenocarcinoma | This compound | Significant inhibition |

Note: Data is based on studies of the KRAS G12D inhibitor HRS-4642, which has shown significant in vivo efficacy.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the efficacy of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

-

Incubation: Plates are incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.

Caption: MTS Cell Viability Assay Workflow.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of ERK and AKT.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathway Modulation

This compound effectively suppresses the downstream signaling pathways that are constitutively activated by the KRAS G12D mutation. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][5] Inhibition of these pathways leads to a reduction in cell proliferation and survival. In some contexts, KRAS G12D can also upregulate Notch signaling, which is implicated in tumorigenesis.[9]

The following diagram illustrates the key signaling pathways affected by this compound.

Caption: Signaling Pathways Modulated by this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its ability to selectively inhibit the mutant KRAS protein leads to a potent anti-proliferative effect in preclinical models. The data and protocols presented in this guide offer a valuable resource for researchers working to further understand the therapeutic potential of targeting KRAS G12D and to develop the next generation of inhibitors. Further investigation into the mechanisms of resistance and the development of combination therapies will be crucial for maximizing the clinical benefit of this therapeutic strategy.[2]

References

- 1. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways [mdpi.com]

- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise [ouci.dntb.gov.ua]

- 9. KrasG12D upregulates Notch signaling to induce gallbladder tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oncogenic KRAS G12D Mutation

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[1] Mutations in KRAS, particularly at codon 12, lead to the constitutive activation of the KRAS protein, a small GTPase that acts as a molecular switch in critical cell signaling pathways. This drives uncontrolled cell proliferation, survival, and tumorigenesis.[2][3] The KRAS G12D mutation, a substitution of glycine with aspartic acid at position 12, is the most common KRAS mutation and is notoriously challenging to target therapeutically.[4][5] This guide provides a comprehensive overview of the KRAS G12D mutation, its molecular mechanisms, associated signaling pathways, therapeutic strategies, and the experimental protocols used in its investigation.

Molecular Profile and Prevalence of KRAS G12D